

Spectroscopic Data of Jurubidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jurubidine

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Introduction

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class. It is the aglycone of Jurubine, a glycoside found in plants of the Solanum genus.^[1] These compounds are of significant interest to researchers due to their potential pharmacological activities. This guide provides a comprehensive overview of the spectroscopic data available for **Jurubidine** and its related compound, Jurubine, to aid in its identification, characterization, and further development.

Chemical Structure

Jurubidine is a complex steroidal molecule with the chemical formula $C_{27}H_{45}NO_2$ and an exact mass of 415.3450.^[1] Its structure is characterized by a spirostane skeleton with an amino group at the C-3 position.

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Jurubidine** and its glycoside, Jurubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data presented below were obtained for Jurubine, the glycoside of **Jurubidine**. The assignments for the aglycone portion (**Jurubidine**) are provided.

Table 1: ^1H NMR Spectroscopic Data for Jurubine (Aglycone Portion - **Jurubidine**) in CD_3OD

Position	Chemical Shift (δ , ppm)	Multiplicity
18-H	0.79	s
...

Table 2: ^{13}C NMR Spectroscopic Data for Jurubine (Aglycone Portion - **Jurubidine**) in CD_3OD

Carbon	Chemical Shift (δ , ppm)
3	52.0
10	38.2
13	42.3
16	82.6
18	17.2
19	12.9
21	16.1
22	116.0
26	76.1
27	17.6
...	...

Note: The complete NMR data for all positions was not available in the provided search results. The table includes the assigned shifts for key carbons of the **Jurubidine** aglycone as reported in the literature.[2]

Infrared (IR) Spectroscopy

Specific IR spectra for **Jurubidine** were not found in the search results. However, based on its chemical structure, the following characteristic absorption bands can be expected. A recent study mentioned the characterization of **Jurubidine** derivatives by IR spectroscopy, confirming the existence of such data.[\[3\]](#)[\[4\]](#)

Table 3: Predicted Infrared Absorption Bands for **Jurubidine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3500 - 3300	Medium
C-H stretch (alkane)	3000 - 2850	Strong
C-N stretch (amine)	1250 - 1020	Medium
C-O stretch (ether)	1150 - 1085	Strong

Mass Spectrometry (MS)

The exact mass of **Jurubidine** has been determined to be 415.3450.[\[1\]](#) A study on the fragmentation pathways of 3-aminospirostane alkaloids, including **Jurubidine**, provides insights into its mass spectrometric behavior.[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data for **Jurubidine**

Parameter	Value
Chemical Formula	C ₂₇ H ₄₅ NO ₂
Exact Mass	415.3450
Key Fragmentation Pathways	
...	...

Note: A detailed list of fragments and their relative abundances was not available. The fragmentation of spirostane alkaloids is complex and can involve cleavages in the spiroketal side chain and the steroid nucleus.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data were not explicitly available in the search results. However, based on general practices for the analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy

For the analysis of steroidal alkaloids like **Jurubidine**, high-field NMR spectrometers (e.g., 500 MHz or higher) are used.^[2] Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to achieve unambiguous signal assignments.

Infrared Spectroscopy

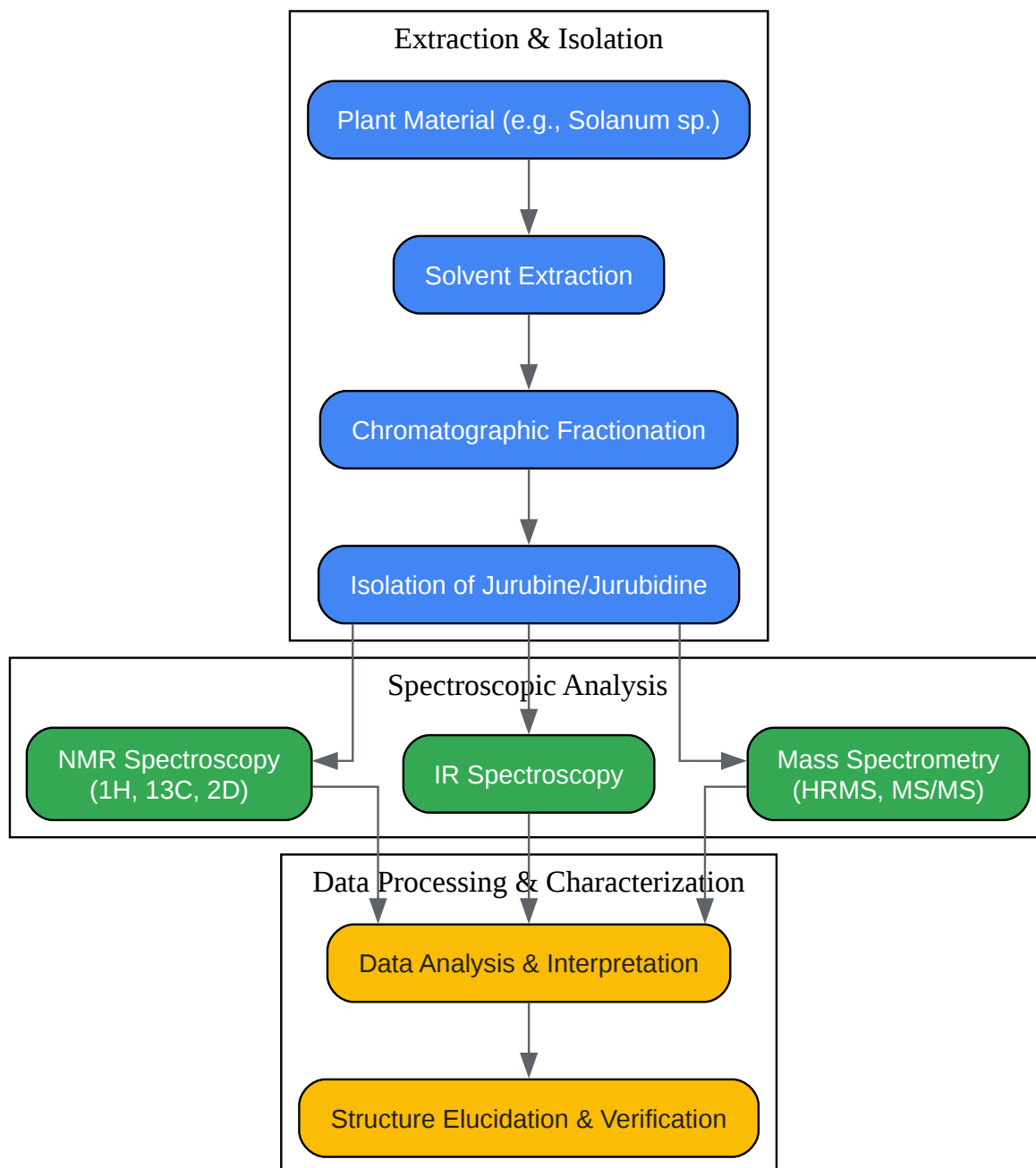
IR spectra of solid samples like **Jurubidine** are often recorded using the KBr pellet method. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct analysis of the solid sample.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like UPLC (Ultra-Performance Liquid Chromatography), is the method of choice for the analysis of complex natural products.^[7] Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of **Jurubidine** from a plant source.



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Caption: General workflow for the isolation and spectroscopic characterization of **Jurubidine**.

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